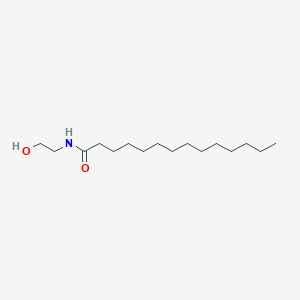
2-Hidroximetiltetrahidropirano
Descripción general
Descripción
El 2-hidroximetiltetrahidropirano es un compuesto orgánico volátil que se encuentra en el aceite de semillas de Sambucus williamsii, una planta conocida por sus posibles propiedades antioxidantes . Este compuesto tiene una fórmula molecular de C6H12O2 y un peso molecular de 116.16 g/mol . Es un líquido incoloro a amarillo claro a temperatura ambiente .
Aplicaciones Científicas De Investigación
El 2-hidroximetiltetrahidropirano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: Sus propiedades antioxidantes lo convierten en objeto de estudio en sistemas biológicos.
Medicina: Posibles aplicaciones en el desarrollo de fármacos debido a sus propiedades bioactivas.
Industria: Se utiliza en la producción de fragancias y agentes aromatizantes
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción del 2-hidroximetiltetrahidropirano implica su interacción con los radicales libres, neutralizándolos y previniendo el daño oxidativo. Esta actividad antioxidante se debe principalmente a la presencia del grupo hidroxilo, que puede donar átomos de hidrógeno para estabilizar los radicales libres .
Compuestos Similares:
Tetrahidropirano: Un compuesto relacionado con una estructura de anillo similar pero sin el grupo hidroximetilo.
2-Tetrahidropiranil metanol: Otro compuesto similar con un grupo hidroximetilo unido al anillo de tetrahidropirano.
Unicidad: El this compound es único debido a sus propiedades antioxidantes específicas y su presencia en fuentes naturales como el aceite de semillas de Sambucus williamsii. Su capacidad para someterse a diversas reacciones químicas también lo convierte en un compuesto versátil en la química sintética .
Análisis Bioquímico
Biochemical Properties
Tetrahydropyran-2-methanol participates in biochemical reactions such as selective COC hydrogenolysis . It interacts with enzymes and other biomolecules, particularly with a bifunctional RhRe (reducible metal with an oxophilic promoter) catalyst . The nature of these interactions involves the catalyst supporting the compound, leading to a reaction that produces 1,6-hexanediol .
Molecular Mechanism
The molecular mechanism of Tetrahydropyran-2-methanol involves its interaction with the RhRe catalyst. This interaction leads to the selective COC hydrogenolysis of the compound, producing 1,6-hexanediol . This process involves binding interactions with the catalyst, leading to changes in the compound’s structure and resulting in the production of a new compound .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetrahydropyran-2-methanol demonstrates stability over time. For instance, a RhRe/VXC catalyst supporting the compound remained stable over 40 hours of reaction in a continuous flow fixed bed reactor
Metabolic Pathways
Tetrahydropyran-2-methanol is involved in the metabolic pathway of selective COC hydrogenolysis This process involves the interaction of the compound with a RhRe catalyst
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 2-hidroximetiltetrahidropirano se puede sintetizar mediante la hidrogenación de 3,4-dihidropirano utilizando un catalizador de níquel . La reacción generalmente ocurre a temperaturas y presiones elevadas para garantizar una hidrogenación completa.
Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica el uso de reactores de hidrogenación a gran escala. El proceso requiere un control preciso de la temperatura, la presión y la concentración del catalizador para lograr altos rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 2-hidroximetiltetrahidropirano experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar derivados de tetrahidropirano.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se usa comúnmente el gas hidrógeno en presencia de un catalizador de níquel.
Sustitución: Se pueden usar reactivos como el cloruro de tionilo o el tribromuro de fósforo para reacciones de sustitución.
Productos Principales:
Oxidación: Aldehídos y ácidos carboxílicos.
Reducción: Derivados de tetrahidropirano.
Sustitución: Diversos compuestos de tetrahidropirano sustituidos.
Comparación Con Compuestos Similares
Tetrahydropyran: A related compound with a similar ring structure but without the hydroxymethyl group.
2-Tetrahydropyranyl methanol: Another similar compound with a hydroxymethyl group attached to the tetrahydropyran ring.
Uniqueness: 2-Hydroxymethyltetrahydropyran is unique due to its specific antioxidant properties and its presence in natural sources like Sambucus williamsii seed oil. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
oxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870441 | |
| Record name | (Oxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-72-1 | |
| Record name | 2-(Hydroxymethyl)tetrahydropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Oxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydropyran-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR71SUM5E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)




